rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid
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Overview
Description
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, an ethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid typically involves the protection of the amine group in the piperidine ring using a tert-butoxycarbonyl (Boc) groupOne common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups present in the molecule.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group, allowing selective reactions to occur at other functional sites. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate its activity and interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid
- rac-(2R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
Uniqueness
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other piperidine derivatives may not be suitable.
Properties
Molecular Formula |
C13H23NO4 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
(2R,4R)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-5-10-8-9(11(15)16)6-7-14(10)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10-/m1/s1 |
InChI Key |
KKJDKPYJZNEFRV-NXEZZACHSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CCC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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